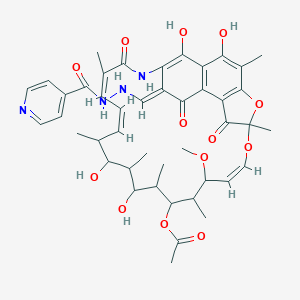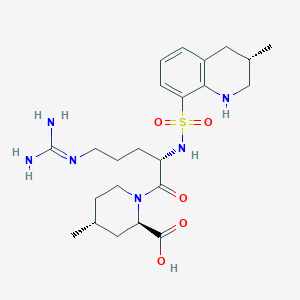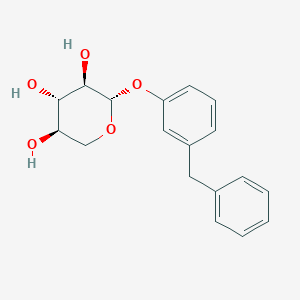
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-xylopyranoside, 3-(phenylmethyl)phenyl, commonly known as Xylomethazoline, is a chemical compound that belongs to the class of imidazoline derivatives. It is a bioactive molecule that has been extensively studied for its potential use in pharmaceutical and biomedical applications. Xylomethazoline is synthesized by the reaction of 3-(phenylmethyl)phenol with xylose in the presence of an acid catalyst.
Mecanismo De Acción
The mechanism of action of Xylomethazoline is not fully understood. It is believed to act through the activation of alpha-2 adrenergic receptors, which leads to the constriction of blood vessels and the reduction of inflammation. Xylomethazoline has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Efectos Bioquímicos Y Fisiológicos
Xylomethazoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, lower blood pressure, and inhibit the growth of bacteria and fungi. Xylomethazoline has also been shown to have analgesic properties, which may make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Xylomethazoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in pharmaceutical and biomedical applications. However, there are also limitations to its use. Xylomethazoline is not very water-soluble, which may limit its use in aqueous solutions. It may also have side effects, which need to be carefully evaluated before its use in humans.
Direcciones Futuras
There are several future directions for the study of Xylomethazoline. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of its potential use in the treatment of various diseases, such as asthma, hypertension, and Alzheimer's disease. Additionally, the mechanism of action of Xylomethazoline needs to be further elucidated to fully understand its potential uses and limitations.
Métodos De Síntesis
The synthesis of Xylomethazoline involves the reaction of 3-(phenylmethyl)phenol with xylose in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions, such as temperature, time, and catalyst concentration, can be optimized to obtain a high yield of Xylomethazoline. The purity of the product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Xylomethazoline has been extensively studied for its potential use in pharmaceutical and biomedical applications. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Xylomethazoline has also been investigated for its potential use in the treatment of various diseases, such as asthma, hypertension, and Alzheimer's disease.
Propiedades
Número CAS |
147029-82-1 |
|---|---|
Nombre del producto |
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl |
Fórmula molecular |
C18H20O5 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-(3-benzylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H20O5/c19-15-11-22-18(17(21)16(15)20)23-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10,15-21H,9,11H2/t15-,16+,17-,18+/m1/s1 |
Clave InChI |
ZLPXDYNOUYATCC-XDNAFOTISA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
Otros números CAS |
147029-82-1 |
Sinónimos |
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



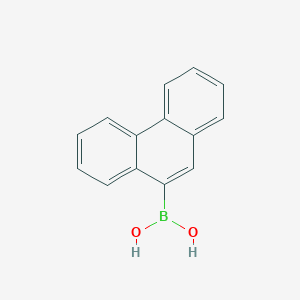
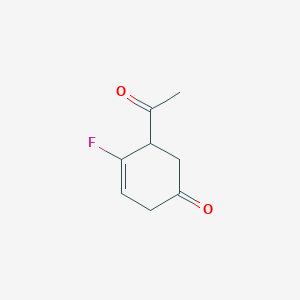
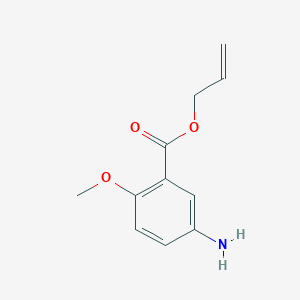

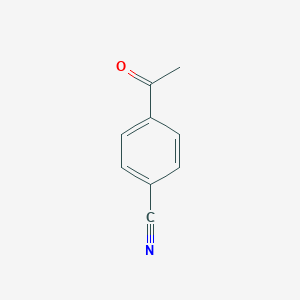
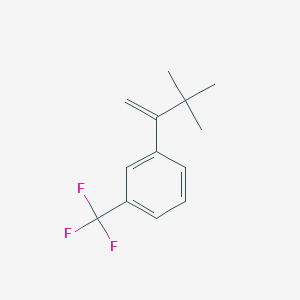
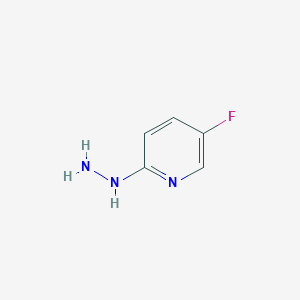
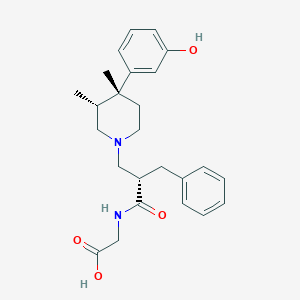
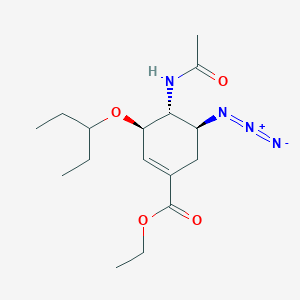
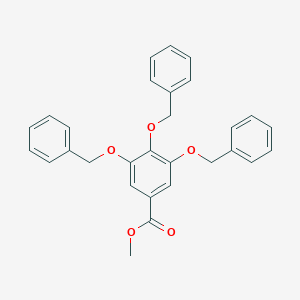
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

